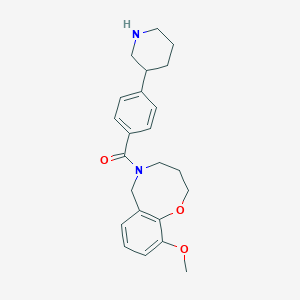
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is a chemical compound that has gained significant attention in recent years due to its potential application in scientific research. This compound is a benzomorphan derivative that exhibits both analgesic and anti-inflammatory properties. The purpose of
Mécanisme D'action
The mechanism of action of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine is not fully understood. However, it is believed that this compound acts as a partial agonist at the mu-opioid receptor and as an antagonist at the delta-opioid receptor. This dual action is thought to contribute to the analgesic and anti-inflammatory properties of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine.
Biochemical and Physiological Effects
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been found to have a number of biochemical and physiological effects. This compound has been shown to reduce pain and inflammation in animal models, and it has also been found to have antidepressant effects. Additionally, 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been found to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in lab experiments is its potential as a new pain medication. This compound has been found to be effective in reducing pain and inflammation in animal models, and it may have fewer side effects than currently available pain medications. However, one limitation of using 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine in lab experiments is its limited availability. This compound is not widely available, and its synthesis is complex and time-consuming.
Orientations Futures
There are several future directions for research on 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. One area of research could be the development of new pain medications based on this compound. Another area of research could be the development of new treatments for addiction and depression based on the antidepressant and anti-addictive effects of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine involves the reaction of 4-piperidin-3-ylbenzoyl chloride with 10-methoxy-5-(2-propen-1-yl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine. The reaction is carried out in the presence of a base such as triethylamine and a polar solvent such as dichloromethane. The product is then purified by column chromatography to obtain 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine as a white solid.
Applications De Recherche Scientifique
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been extensively studied for its potential application in scientific research. This compound has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, 10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine has been found to have potential as a treatment for drug addiction and depression.
Propriétés
IUPAC Name |
(10-methoxy-2,3,4,6-tetrahydro-1,5-benzoxazocin-5-yl)-(4-piperidin-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-27-21-7-2-5-20-16-25(13-4-14-28-22(20)21)23(26)18-10-8-17(9-11-18)19-6-3-12-24-15-19/h2,5,7-11,19,24H,3-4,6,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJWANJHYGFBOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCCCN(C2)C(=O)C3=CC=C(C=C3)C4CCCNC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-methoxy-5-(4-piperidin-3-ylbenzoyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

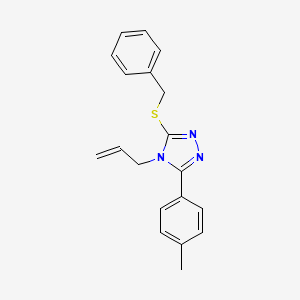
![4-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5686040.png)
![(1S*,5R*)-6-(5-fluoro-2-methoxybenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5686047.png)
![ethyl 2-methylimidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B5686060.png)
![N-(4-{[(3-chloro-4-fluorophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5686065.png)
![1-cyclopentyl-4-[(dimethylamino)(3-fluorophenyl)acetyl]-2-piperazinone](/img/structure/B5686071.png)
![N-[4-(aminosulfonyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B5686084.png)
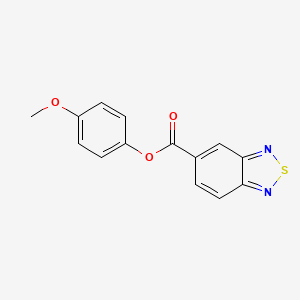

![5-(3,4-dimethoxyphenyl)-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5686103.png)
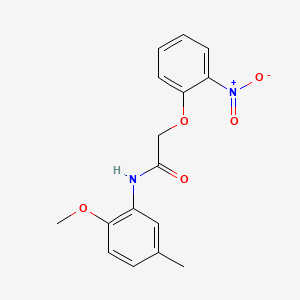
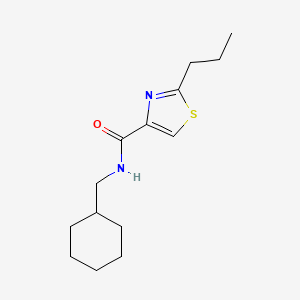
![5-[(4-acetylphenoxy)methyl]-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-3-isoxazolecarboxamide](/img/structure/B5686129.png)
![5-acetyl-1'-(1H-indol-2-ylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5686140.png)